ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate
Description
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a thiazolidinone derivative characterized by a five-membered thiazolidinone ring fused with an acetamide moiety. Its structure includes a phenylcarbamoylmethyl substituent at position 3 and an ethyl ester group at position 2 of the thiazolidinone core. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s unique substitution pattern influences its electronic properties, solubility, and reactivity, making it a subject of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYSHGFPHMVJC-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate typically involves the reaction of ethyl bromoacetate with a thiazolidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiazolidines, esters
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiazolidinone derivatives, including ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate, as promising candidates in cancer therapy. The compound's structure allows it to interact with various biological targets associated with cancer cell proliferation and survival.
Case Study: Anticancer Activity
A study investigated the efficacy of thiazolidinone derivatives against several cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against breast cancer (MDA-MB 231) and lung cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression .
Anti-inflammatory Properties
Thiazolidinones have also been recognized for their anti-inflammatory effects. This compound has shown promise in reducing inflammation through various pathways.
Research Insights
Research findings suggest that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced swelling and pain in inflammatory conditions .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazolidinone rings through condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
Other Therapeutic Applications
Beyond anticancer and anti-inflammatory uses, this compound may have applications in treating metabolic disorders such as diabetes. Thiazolidinediones, a class of drugs related to thiazolidinones, are known for their insulin-sensitizing effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Thiazolidinone derivatives share a common core but differ in substituents, which critically alter their physical, chemical, and biological properties. Below is a detailed comparison of ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate with structurally related analogs:
Structural Features and Substituent Variations
Target Compound :
- Substituents: Phenylcarbamoylmethyl (position 3), ethyl ester (position 2).
- Molecular Formula: Likely C₁₅H₁₅N₂O₄S (inferred from analogs).
- Analog 1: (Z)-Ethyl 2-(2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(p-tolyl)thiazolidin-5-ylidene)acetate (4q) Substituents: p-Tolyl (position 3), cyano and amino groups (position 2). Molecular Formula: C₁₆H₁₂BrN₃NaO₄S (MW: 443.96 g/mol).
Analog 2 : Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate
- Substituents: 4-Chlorophenyl (position 3), dichlorothiazolyl hydrazine (position 2).
- Molecular Formula: C₁₅H₁₀Cl₃N₅O₃S₂ (MW: 487.81 g/mol).
- Analog 3: Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate Substituents: 3-Fluoroanilino (position 3), ethyl ester (position 2). Molecular Formula: C₁₄H₁₃FN₂O₄S (MW: 324.33 g/mol).
Physical Properties
Key Observations :
- The introduction of electron-withdrawing groups (e.g., chloro, bromo) increases melting points due to enhanced intermolecular interactions. For example, Analog 1 (4q) with a bromo substituent has a higher melting point (259–261°C) compared to Analog 2 (248–250°C) .
- The presence of fluorine (Analog 3) may improve bioavailability due to increased lipophilicity .
Crystallographic and Computational Analysis
- Structural confirmation of analogs often employs SHELXL for refinement and ORTEP for visualization . For example, Analog 2’s crystal structure was validated using these tools to confirm the hydrazine linkage .
Biological Activity
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes findings from various studies, presenting a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological properties. The structural formula can be summarized as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 270.33 g/mol
Overview of Studies
Recent research has highlighted the antimicrobial efficacy of thiazolidine derivatives, including this compound. A study published in PubMed evaluated a series of thiazolidine derivatives against various bacterial and fungal strains. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .
Case Study: Antifungal Activity
A notable study focused on the antifungal properties of thiazolidinone derivatives demonstrated that certain compounds exhibited potent activity against phytopathogenic fungi. For instance, one derivative showed an EC value of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam, indicating strong antifungal potential .
The biological activity of thiazolidine derivatives is often attributed to their ability to inhibit key enzymatic pathways in microbial cells. Docking studies suggest that these compounds can effectively bind to target proteins involved in cell wall synthesis and metabolic processes, thereby disrupting microbial growth .
Table 1: Summary of Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial |
| Compound 4p | Not specified | Not specified | Antifungal |
| Ethyl Thiazolidine Derivative | Varies by strain | Varies by strain | Antimicrobial |
Safety and Toxicity Profile
While the antimicrobial properties are promising, it is essential to consider the safety profile of these compounds. Preliminary toxicity assessments have indicated that some thiazolidine derivatives exhibit cytotoxic effects on human cancer cell lines, suggesting a potential dual role as both antimicrobial agents and anticancer drugs . Further studies are necessary to establish safe dosage levels and therapeutic indices.
Q & A
Q. What are the established synthetic routes for ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate?
Methodological Answer: The compound is synthesized via condensation reactions between thiazolidinone precursors and appropriate aldehydes or ketones. Key steps include:
- Knoevenagel condensation : Reacting 4-oxo-thiazolidine derivatives with ethyl glyoxylate in acetic acid under reflux, catalyzed by sodium acetate .
- Substitution reactions : Introducing the phenylcarbamoylmethyl group via nucleophilic substitution using 2-bromo-N-phenylacetamide in dimethylformamide (DMF) at 80°C .
- Workup : Precipitation and recrystallization from acetic acid or DMF/acetic acid mixtures to enhance purity .
Q. How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer:
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Enzyme inhibition : Evaluate inhibition of cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric assays .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent selection : Replace acetic acid with DMF to enhance solubility of hydrophobic intermediates .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol or amine groups during synthesis .
- Catalyst screening : Test bases like triethylamine or DBU for faster cyclization .
- Real-time monitoring : Employ TLC or inline FTIR to track reaction progress and minimize by-products .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing shifts at 25°C vs. −40°C .
- Computational modeling : Compare experimental NMR/IR data with DFT-calculated spectra (B3LYP/6-311+G(d,p)) .
- Isotopic labeling : Use deuterated analogs to isolate overlapping proton signals .
Q. What strategies are employed in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (F, Cl) or methyl groups on the phenyl ring to modulate electronic effects .
- Bioisosteric replacement : Replace the thiazolidinone ring with oxadiazole or pyrimidine to assess scaffold flexibility .
- Statistical analysis : Use multivariate regression (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with bioactivity .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be addressed?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Membrane permeability : Measure logD (octanol-water) to account for cellular uptake differences .
- Target engagement : Use surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., COX-2) .
Q. What advanced techniques characterize tautomeric or stereochemical forms?
Methodological Answer:
- SC-XRD with Hirshfeld analysis : Quantify hydrogen-bonding interactions stabilizing specific tautomers .
- Vibrational circular dichroism (VCD) : Resolve enantiomeric excess in chiral derivatives .
- Solid-state NMR : Differentiate crystalline vs. amorphous forms impacting bioavailability .
Q. How are analogs designed to enhance potency or reduce toxicity?
Methodological Answer:
- Fragment-based drug design (FBDD) : Screen truncated analogs (e.g., thiazole-only) to identify critical pharmacophores .
- Prodrug strategies : Modify the ester group (e.g., ethyl to pivaloyloxymethyl) to improve metabolic stability .
- In silico toxicity prediction : Use tools like ProTox-II to prioritize analogs with lower hepatotoxicity risk .
Data Contradiction Analysis Example
Issue : Conflicting antimicrobial activity reported for thiazolidinone analogs.
Resolution :
- Hypothesis : Variability arises from differences in bacterial strain resistance profiles.
- Method : Re-test compounds against standardized ATCC strains under identical conditions (e.g., pH 7.4, 37°C) .
- Outcome : Rank analogs by potency (e.g., MIC = 8–64 µg/mL) and correlate with lipophilicity (clogP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
